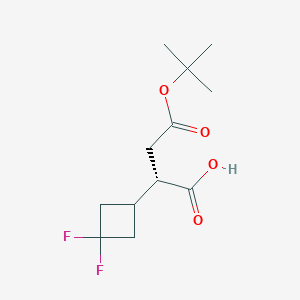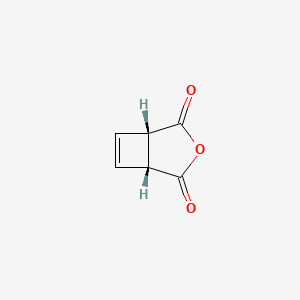
(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a cyclohexyl ring with a methyl substituent in the trans configuration, attached to the amino acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with trans-4-methylcyclohexanecarboxylic acid.
Rearrangement Reaction: Using sodium azide as a catalyst, the carboxylic acid undergoes a rearrangement reaction to form isocyanate.
Hydrolysis: The isocyanate is then hydrolyzed to yield trans-4-methylcyclohexylamine.
Amino Acid Formation: The trans-4-methylcyclohexylamine is then reacted with a suitable amino acid precursor to form (S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing waste and environmental impact.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
- Ketones and aldehydes from oxidation.
- Alcohols and amines from reduction.
- Various substituted derivatives from substitution reactions.
科学研究应用
(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand for receptor studies.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, stabilizing the transition state and lowering the activation energy required for the reaction to proceed . This enhances the yield and selectivity of the desired products.
相似化合物的比较
Similar Compounds
- (2R)-3-Amino-2-(trans-4-methylcyclohexyl)propanoic acid
- 3-[(S)-(trans-4-Methylcyclohexyl)sulfinyl]propanoic acid
Uniqueness
(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the trans-4-methylcyclohexyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H20ClNO2 |
|---|---|
分子量 |
221.72 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-methylcyclohexyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7-2-4-8(5-3-7)6-9(11)10(12)13;/h7-9H,2-6,11H2,1H3,(H,12,13);1H/t7?,8?,9-;/m0./s1 |
InChI 键 |
LJNYJGVXOYTHBH-BUJNUYNZSA-N |
手性 SMILES |
CC1CCC(CC1)C[C@@H](C(=O)O)N.Cl |
规范 SMILES |
CC1CCC(CC1)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B12942903.png)
![3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B12942907.png)
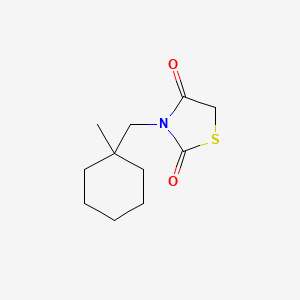
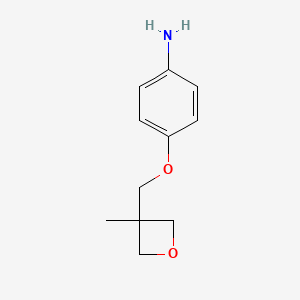
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-pyridin-2-ylpyrazol-1-yl)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942921.png)
![[(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)
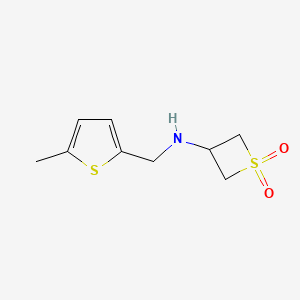
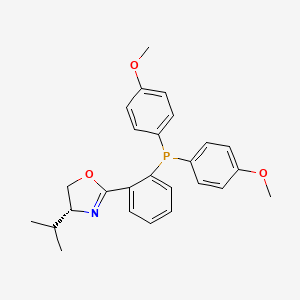

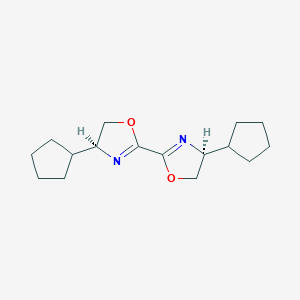
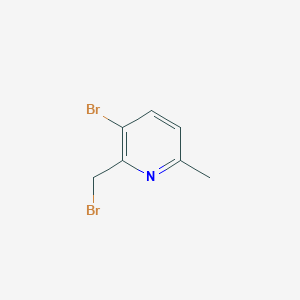
![(3AR,5R,6aR)-2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12942975.png)
